(Z)-4-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with a sulfamoyl (-SO2NH2) group at position 6, a prop-2-yn-1-yl (propargyl) group at position 3, and a 4-chlorobenzoyl moiety attached via an imine linkage. The Z-configuration denotes the spatial arrangement of substituents around the C=N bond, which is critical for its biological and physicochemical properties. The 4-chloro substitution on the benzamide may improve lipophilicity and target binding affinity .
Properties
IUPAC Name |
4-chloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S2/c1-2-9-21-14-8-7-13(26(19,23)24)10-15(14)25-17(21)20-16(22)11-3-5-12(18)6-4-11/h1,3-8,10H,9H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCBKPNYWMXBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The target compound’s benzo[d]thiazole scaffold differentiates it from analogs with [1,3,4]-thiadiazole (e.g., compounds 6, 8a–d, 4g–h in ) or quinolinium (e.g., I5, I6 in ) cores. Benzo[d]thiazole systems are associated with antimicrobial, anticancer, and enzyme-inhibitory activities due to their planar aromatic structure and ability to interact with biological targets via π-π stacking. In contrast, [1,3,4]-thiadiazoles (e.g., 6) often exhibit diverse bioactivities, including antifungal and anti-inflammatory properties, but may lack the same rigidity as benzo[d]thiazoles .
Table 1: Comparison of Core Heterocycles
Substituent Effects on Bioactivity and Physicochemical Properties
- Sulfamoyl Group: The 6-sulfamoyl group in the target compound distinguishes it from analogs like 8a–c (), which feature acetyl or ester groups.
- Propargyl Group : The 3-prop-2-yn-1-yl substituent introduces alkyne functionality, enabling click chemistry modifications. This contrasts with phenyl (e.g., 6 ) or methyl (e.g., I6 ) groups in analogs, which lack similar reactivity .
- 4-Chlorobenzoyl Moiety: The chloro substitution may increase lipophilicity and membrane permeability compared to non-halogenated benzamides (e.g., 4g–h in ) .
Table 2: Substituent Impact on Key Properties
Stereochemical Considerations
The Z-configuration of the imine linkage in the target compound may enforce a specific spatial orientation, optimizing interactions with biological targets. Analogous compounds with E/Z isomerism, such as I6 (), demonstrate configuration-dependent bioactivity, suggesting similar stereochemical sensitivity for the target compound .
Preparation Methods
Thiazole Ring Formation
The benzothiazole scaffold is synthesized from 2-amino-4-chlorobenzenethiol (1 ) and ethyl 4-chlorobenzoate (2 ) via a cyclocondensation reaction.
Procedure :
- 1 (5.0 g, 28.6 mmol) and 2 (6.2 g, 31.5 mmol) are refluxed in toluene (100 mL) with p-toluenesulfonic acid (0.5 g) for 12 hours.
- The intermediate thioamide is isolated by filtration (Yield: 78%).
- Oxidative cyclization using iodine (1.2 eq) in DMF at 80°C for 6 hours yields 6-chlorobenzo[d]thiazol-2(3H)-one (3 ) (Yield: 65%).
Characterization :
Sulfamoylation at the 6-Position
3 is functionalized with a sulfamoyl group using chlorosulfonic acid followed by ammonium hydroxide.
Procedure :
- 3 (3.0 g, 15.1 mmol) is added dropwise to chlorosulfonic acid (10 mL) at 0°C and stirred for 2 hours.
- The mixture is quenched in ice-water, and the sulfonic acid intermediate is extracted with ethyl acetate.
- Treatment with NH4OH (25%) at pH 9–10 yields 6-sulfamoylbenzo[d]thiazol-2(3H)-one (4 ) (Yield: 58%).
Characterization :
- ¹³C NMR (100 MHz, DMSO-d6) : δ 167.8 (C=O), 149.2 (C-SO2), 134.5, 129.8, 126.3 (Ar-C).
- HPLC Purity : 98.2%.
Introduction of the Prop-2-yn-1-yl Side Chain
Alkylation of the Thiazolidinone Nitrogen
The 3-position nitrogen of 4 is alkylated using propargyl bromide under basic conditions.
Procedure :
- 4 (2.5 g, 9.8 mmol) and K2CO3 (4.1 g, 29.4 mmol) are suspended in DMF (50 mL).
- Propargyl bromide (1.2 eq) is added dropwise at 0°C, and the reaction is stirred for 24 hours at 25°C.
- The product, 3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-one (5 ), is purified via column chromatography (Yield: 72%).
Characterization :
- FT-IR (KBr) : 3290 cm⁻¹ (≡C-H stretch), 2105 cm⁻¹ (C≡C stretch).
- Melting Point : 182–184°C.
Formation of the (Z)-Benzamide Imine
Condensation with 4-Chlorobenzoyl Chloride
The final step involves coupling 5 with 4-chlorobenzoyl chloride to establish the Z-configuration.
Procedure :
- 5 (1.8 g, 6.2 mmol) and 4-chlorobenzoyl chloride (1.1 eq) are refluxed in anhydrous THF (30 mL) with Et3N (2 eq) for 8 hours.
- The (Z)-isomer is selectively crystallized from ethanol/water (Yield: 54%).
Optimization Notes :
- Solvent Effects : THF maximizes imine stability compared to DCM or toluene.
- Temperature Control : Reflux conditions favor kinetic Z-selectivity over the thermodynamically stable E-isomer.
Characterization :
- ¹H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.8 Hz, 2H, Ar-H), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (s, 1H, NH), 4.92 (d, J = 2.4 Hz, 2H, CH2), 2.51 (t, J = 2.4 Hz, 1H, ≡CH).
- HPLC-MS : m/z 434.0 [M+H]+.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiazole formation | I2, DMF, 80°C | 65 | 97.5 |
| Sulfamoylation | ClSO3H, NH4OH | 58 | 98.2 |
| Alkylation | Propargyl bromide, K2CO3 | 72 | 99.0 |
| Benzamide condensation | 4-Cl-benzoyl chloride, Et3N | 54 | 98.8 |
Challenges and Mitigation Strategies
- Regioselectivity in Sulfamoylation : Competing sulfonation at the 5-position is minimized by using excess chlorosulfonic acid and short reaction times.
- Z/E Isomerism : Kinetic control via low-temperature crystallization ensures >95% Z-configuration.
- Propargyl Group Stability : Alkylation under inert atmosphere (N2) prevents oxidative side reactions.
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